3-[1-(furan-3-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione
CAS No.: 1798638-13-7
Cat. No.: VC6206107
Molecular Formula: C13H14N2O4S
Molecular Weight: 294.33
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1798638-13-7 |
|---|---|
| Molecular Formula | C13H14N2O4S |
| Molecular Weight | 294.33 |
| IUPAC Name | 3-[1-(furan-3-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione |
| Standard InChI | InChI=1S/C13H14N2O4S/c16-11-8-20-13(18)15(11)10-1-4-14(5-2-10)12(17)9-3-6-19-7-9/h3,6-7,10H,1-2,4-5,8H2 |
| Standard InChI Key | SFNDSZOSYCXBNQ-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1N2C(=O)CSC2=O)C(=O)C3=COC=C3 |
Introduction
Chemical Structure and Nomenclature
The compound’s IUPAC name, 3-[1-(furan-3-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione, reflects its structural complexity:
-
Thiazolidine-2,4-dione: A five-membered ring with sulfur at position 1 and two ketone groups at positions 2 and 4.
-
Piperidin-4-yl: A six-membered nitrogen-containing ring substituted at the 4-position.
-
Furan-3-carbonyl: A furan ring (oxygen-containing heterocycle) with a carbonyl group at position 3.
The molecular formula is C₁₃H₁₄N₂O₄S, yielding a molecular weight of 294.33 g/mol. Key spectral data include:
-
¹H NMR: Signals at δ 1.8–2.1 ppm (piperidine CH₂), δ 3.4–3.7 ppm (N-CH₂ of thiazolidine), and δ 7.2–7.5 ppm (furan protons) .
-
IR: Strong absorptions at 1740 cm⁻¹ (C=O of TZD) and 1660 cm⁻¹ (furan carbonyl) .
Synthesis and Optimization
Synthetic Routes
The synthesis involves a multi-step approach:
-
Formation of Furan-3-carbonyl Chloride: Furan-3-carboxylic acid reacts with thionyl chloride (SOCl₂) to yield the acyl chloride intermediate .
-
Piperidine Substitution: Piperidin-4-amine undergoes acylation with furan-3-carbonyl chloride in dichloromethane (DCM) with triethylamine (Et₃N) as a base .
-
Thiazolidine-2,4-dione Coupling: The resulting N-(piperidin-4-yl)furan-3-carboxamide reacts with 2,4-thiazolidinedione using EDCI/HOBt in DMF, facilitating amide bond formation .
Key Conditions:
-
Temperature: Room temperature for acylation; 50°C for coupling .
-
Purification: Column chromatography (SiO₂, ethyl acetate/hexane) .
Industrial Scalability
Continuous flow reactors improve yield (≥90%) by minimizing side reactions. Automated crystallization systems enhance purity (>98%) .
Physicochemical Properties
Pharmacological Activities
Antimicrobial Efficacy
Against Staphylococcus aureus (MIC = 4 µg/mL) and Candida albicans (MIC = 8 µg/mL), the compound outperformed fluconazole (MIC = 16 µg/mL) via membrane disruption, as shown in SEM studies .
Anti-inflammatory Action
In LPS-induced macrophages, 50 µM reduced TNF-α production by 65% by inhibiting NF-κB translocation .
Pharmacokinetic Profile
| Parameter | Value | Assessment Method |
|---|---|---|
| GI Absorption | High (92%) | Caco-2 assay |
| BBB Permeability | Low (LogBB = −1.2) | PAMPA |
| CYP Inhibition | CYP2C9 (IC₅₀ = 12 µM) | Microsomal assay |
| Half-life (Rat) | 4.2 h | IV Administration |
Key Findings:
-
High oral bioavailability (74%) due to furan’s electron-rich π-system enhancing membrane diffusion .
-
Renal excretion predominates (68%), with minimal hepatotoxicity (ALT < 20 U/L at 50 mg/kg) .
Comparative Analysis with Analogues
| Compound | PPARγ EC₅₀ (nM) | MIC S. aureus (µg/mL) | LogP |
|---|---|---|---|
| This Compound | 220 | 4 | 1.8 |
| 3-[1-(Furan-2-carbonyl)piperidin-4-yl]-TZD | 310 | 8 | 2.1 |
| Rosiglitazone | 150 | N/A | 3.4 |
Structural Insights:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume